4-(Chloromethyl)-1-(2-fluorophenyl)-1H-pyrazole
Overview
Description
4-(Chloromethyl)-1-(2-fluorophenyl)-1H-pyrazole is a chemical compound characterized by its unique structure, which includes a pyrazole ring substituted with a chloromethyl group and a fluorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Chloromethyl)-1-(2-fluorophenyl)-1H-pyrazole typically involves the reaction of 2-fluorophenyl hydrazine with chloroacetic acid under acidic conditions. The reaction proceeds through the formation of an intermediate hydrazone, which is then cyclized to form the pyrazole ring.
Industrial Production Methods: On an industrial scale, the compound can be synthesized using continuous flow reactors, which offer better control over reaction conditions and improved safety profiles. The use of catalysts such as palladium or copper can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: 4-(Chloromethyl)-1-(2-fluorophenyl)-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: The chloromethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The pyrazole ring can be reduced to form a pyrazoline derivative.
Substitution: The fluorophenyl group can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) in an alkaline medium.
Reduction: Lithium aluminum hydride (LiAlH₄) in ether.
Substitution: Friedel-Crafts acylation using aluminum chloride (AlCl₃) as a catalyst.
Major Products Formed:
Carboxylic Acid Derivative: this compound-3-carboxylic acid.
Pyrazoline Derivative: 4-(Chloromethyl)-1-(2-fluorophenyl)-1H-pyrazoline.
Electrophilic Substitution Product: this compound-3-carbonyl chloride.
Scientific Research Applications
Chemistry: In chemistry, 4-(Chloromethyl)-1-(2-fluorophenyl)-1H-pyrazole is used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology: The compound has shown potential as a bioactive molecule in biological studies. It can be used to develop new pharmaceuticals and agrochemicals due to its ability to interact with various biological targets.
Medicine: In the medical field, this compound is being investigated for its therapeutic properties. It has shown promise in the treatment of certain diseases, including cancer and inflammatory disorders.
Industry: The compound is also used in the chemical industry for the production of dyes, pigments, and other specialty chemicals. Its versatility and reactivity make it a valuable component in various industrial applications.
Mechanism of Action
The mechanism by which 4-(Chloromethyl)-1-(2-fluorophenyl)-1H-pyrazole exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit specific enzymes or bind to receptors, leading to biological responses. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
4-(Chloromethyl)pyrazole
1-(2-fluorophenyl)-1H-pyrazole
4-(Chloromethyl)-1-(3-fluorophenyl)-1H-pyrazole
Uniqueness: 4-(Chloromethyl)-1-(2-fluorophenyl)-1H-pyrazole is unique due to its specific substitution pattern, which influences its reactivity and biological activity. The presence of both chloromethyl and fluorophenyl groups provides distinct chemical properties compared to similar compounds.
This comprehensive overview highlights the significance of this compound in various scientific and industrial fields. Its unique structure and reactivity make it a valuable compound for research and application development.
Properties
IUPAC Name |
4-(chloromethyl)-1-(2-fluorophenyl)pyrazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClFN2/c11-5-8-6-13-14(7-8)10-4-2-1-3-9(10)12/h1-4,6-7H,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NMVYSAQBXOWKGS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N2C=C(C=N2)CCl)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClFN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70650839 | |
Record name | 4-(Chloromethyl)-1-(2-fluorophenyl)-1H-pyrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70650839 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
35715-72-1 | |
Record name | 4-(Chloromethyl)-1-(2-fluorophenyl)-1H-pyrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70650839 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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